molecular formula C8H14ClNO2 B12309318 Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 2307747-73-3

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B12309318
CAS No.: 2307747-73-3
M. Wt: 191.65 g/mol
InChI Key: CPJJIPMHNWAJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-aminobicyclo[310]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research This compound is characterized by its bicyclo[310]hexane core, which is a rigid and strained ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru(II)) . This method involves multiple steps, starting with the preparation of bromoacetate intermediates, followed by the formation of alpha-diazoacetates, and finally the cyclopropanation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The specific conditions and reagents used can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the bicyclic core. This substitution pattern influences its reactivity and binding properties, making it distinct from other similar compounds. The presence of both an amino group and a carboxylate ester in a strained bicyclic system provides a unique combination of reactivity and stability.

Properties

CAS No.

2307747-73-3

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-5(8)2-6(9)4-8;/h5-6H,2-4,9H2,1H3;1H

InChI Key

CPJJIPMHNWAJBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1CC(C2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.